molecular formula C15H21N B2474039 [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287288-22-4

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2474039
CAS RN: 2287288-22-4
M. Wt: 215.34
InChI Key: IICOIKGVVOEZBS-UHFFFAOYSA-N
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Description

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as Tropamine, is a bicyclic amine that has been extensively studied for its potential applications in scientific research. Tropamine is a derivative of tropane, a bicyclic organic compound that is commonly found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. Tropamine has been synthesized using various methods, including the Leuckart-Wallach reaction and the Mannich reaction.

Scientific Research Applications

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic, anticonvulsant, and antidepressant properties, and has been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its potential as a tool for studying the central nervous system, as it can cross the blood-brain barrier and bind to dopamine receptors.

Mechanism of Action

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a dopamine receptor agonist, binding to and activating dopamine receptors in the brain. This leads to an increase in dopamine release, which can produce a variety of physiological and behavioral effects. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine also inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity, analgesia, and anticonvulsant effects. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to have antidepressant effects, possibly due to its ability to increase dopamine levels in the brain. In addition, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have neuroprotective effects, possibly due to its ability to activate dopamine receptors and increase dopamine release.

Advantages and Limitations for Lab Experiments

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize using a variety of methods, and it has a well-characterized mechanism of action. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can also cross the blood-brain barrier, making it useful for studying the central nervous system. However, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research is the development of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the treatment of neurological and psychiatric disorders. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine could also be used as a tool for studying the central nervous system, particularly in the areas of dopamine signaling and neurotransmitter release. Finally, further research is needed to fully understand the biochemical and physiological effects of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, as well as its potential limitations and toxicities.

Synthesis Methods

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using the Leuckart-Wallach reaction, which involves the reduction of a ketone to an amine using formic acid and ammonium formate. The Mannich reaction, which involves the condensation of an amine, an aldehyde, and a ketone, can also be used to synthesize [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Other methods for synthesizing [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine include the reduction of tropinone and the reductive amination of 3-(2,4,5-trimethylphenyl)propionaldehyde.

properties

IUPAC Name

[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-10-4-12(3)13(5-11(10)2)15-6-14(7-15,8-15)9-16/h4-5H,6-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICOIKGVVOEZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C23CC(C2)(C3)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

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